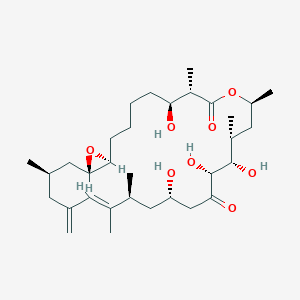
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by 4-octylphenyl groups. It derives from a hydride of a fluoranthene.
Applications De Recherche Scientifique
Explosive Detection
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene has been utilized in the detection of nitroaromatic compounds (NACs), particularly for explosive detection. It displays remarkable sensitivity towards these compounds, exhibiting a detection limit in the femtogram range for trinitrotoluene (TNT) and picric acid (PA) through fluorescence quenching approaches in solution, vapor, and contact mode. Its quenching process is both static and fully reversible, indicating potential as a material for constructing portable optical devices for onsite explosive detection (Venkatramaiah, Kumar, & Patil, 2012).
Organic Light-Emitting Diodes (OLEDs)
This compound has been explored in the development of organic electroluminescent devices. Research on fluoranthene-based derivatives, including the mentioned compound, revealed high thermal stability and electron transport properties. These derivatives have been used to fabricate blue OLEDs, demonstrating their effectiveness as an electron transporting layer (Kumar & Patil, 2015).
Photoluminescent and Electroluminescent Properties
Studies have also investigated its use in photoluminescent and electroluminescent applications. Specifically, copolyfluorenes containing varying concentrations of 7,8,10-triarylfluoranthene groups, derived from this compound, have been synthesized. These materials exhibit strong blue emission in photoluminescence spectra and characteristic absorption peaks, along with reversible redox behavior, suggesting their utility in optoelectronic devices (Keshtov, Mal’tsev, Marochkin, Muranov, & Khokhlov, 2012).
Fluorescent Probes for Nitroaromatic Compounds
Another notable application is in the development of fluorescent probes for detecting nitroaromatic compounds. The unique structure of silicon-cored derivatives of this compound has been found effective in detecting explosives with high sensitivity and efficiency, making it a promising candidate for the design of new organic materials in fluorescence detection (Xie et al., 2014).
Synthesis of Novel Organic Materials
The compound has been a key player in the synthesis of new organic materials. For example, its use in the synthesis of photoinitiators for radical and cationic photopolymerizations under various light conditions demonstrates its versatility in material science and chemistry (Zhang et al., 2014).
Propriétés
Nom du produit |
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene |
|---|---|
Formule moléculaire |
C56H56Br2 |
Poids moléculaire |
888.8 g/mol |
Nom IUPAC |
7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene |
InChI |
InChI=1S/C56H56Br2/c1-3-5-7-9-11-13-17-39-23-27-42(28-24-39)51-52(43-29-25-40(26-30-43)18-14-12-10-8-6-4-2)54(45-33-37-47(58)38-34-45)56-49-22-16-20-41-19-15-21-48(50(41)49)55(56)53(51)44-31-35-46(57)36-32-44/h15-16,19-38H,3-14,17-18H2,1-2H3 |
Clé InChI |
PPJKLKNFAIAUMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




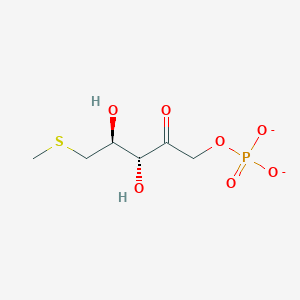

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
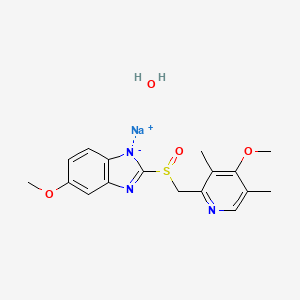



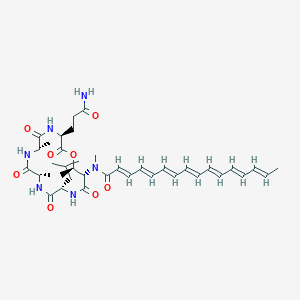
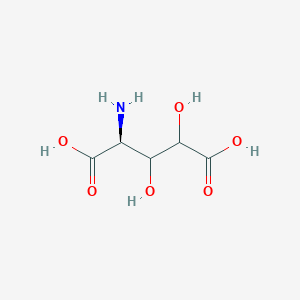
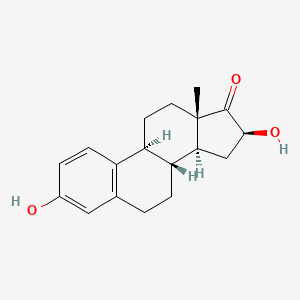
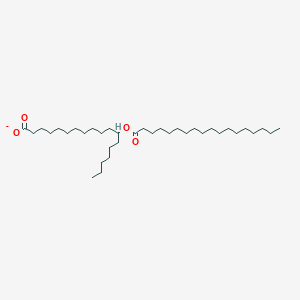
![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
